(2S)-1-ethoxypropan-2-amine hydrochloride
Overview
Description
“(2S)-1-ethoxypropan-2-amine hydrochloride” is a chemical compound with the molecular formula C5H14ClNO . It has a molecular weight of 139.62 g/mol. This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 5 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be found in the referenced databases .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 139.62 g/mol . It should be stored in an inert atmosphere at room temperature . The boiling point of this compound is not available from the sources .Scientific Research Applications
Microwave-Initiated Hydroamination
- The reaction of 2-ethoxyprop-2-enal with secondary amines like pyrrolidine, accelerated by microwave irradiation, demonstrates an application in synthesizing isomeric diamines. This process has increased regioselectivity under certain conditions (Keiko, Verochkina, & Larina, 2011).
Swelling and Drug Delivery in Chitosan Hydrogels
- Tris(2-(2-formylphenoxy)ethyl)amine, synthesized from reactions like that of (2S)-1-ethoxypropan-2-amine hydrochloride, is used as a cross-linker in chitosan hydrogels. These hydrogels show pH- and thermo-responsive swelling, relevant in drug delivery applications (Karimi et al., 2018).
Catalytic Amination in Organic Synthesis
- The amination of 1-methoxy-2-propanol by ammonia using a nickel-on-silica catalyst produces 2-amino-1-methoxypropane. This illustrates an application in organic synthesis, particularly in creating specific amines (Bassili & Baiker, 1990).
Molecular Interaction Studies
- Studies on excess partial molar enthalpies of similar compounds like 3-ethoxypropan-1-amine in water can provide insights into molecular interactions, crucial in chemical and pharmaceutical research (Moita, Santos, Nobre, & Lampreia, 2018).
Synthesis of Pharmaceutical Compounds
- The compound has applications in the asymmetric synthesis of pharmaceuticals like Clopidogrel hydrogen sulfate, demonstrating its utility in stereoselective synthesis (Sashikanth et al., 2013).
X-Ray Crystallography
- Analysis of similar compounds' crystal structures, like 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, aids in understanding molecular conformations, important in drug design and material science (Nitek et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(2S)-1-ethoxypropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-7-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXZWKSCBDODJL-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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